2',3'-O-Isopropylideneadenosine-13C5 is a stable-isotope-labeled, regioselectively protected nucleoside building block essential for the synthesis of quantitative mass spectrometry standards and NMR-traceable biochemical probes. The molecule features a uniform 13C-labeling across its five ribose carbons, providing a predictable +5 Da mass shift. Crucially, the 2' and 3' hydroxyl groups are masked by an isopropylidene (acetonide) protecting group, leaving the 5'-hydroxyl position exclusively available for targeted chemical modifications such as phosphorylation, tosylation, or sulfamoylation . This pre-protected, labeled architecture is primarily procured to streamline the synthesis of 13C5-labeled adenosine nucleotides, enzyme inhibitors, and metabolic tracers while maximizing the atom economy of the high-value stable isotope.
Substituting 2',3'-O-Isopropylideneadenosine-13C5 with unprotected Adenosine-13C5 introduces severe process inefficiencies during the synthesis of 5'-modified probes. Unprotected adenosine requires an initial in-house acetalization step to mask the 2' and 3' hydroxyls, a reaction that typically incurs a 15-30% yield loss—an unacceptable penalty when handling highly expensive 13C5-labeled precursors [1]. Conversely, substituting with unlabeled 2',3'-O-isopropylideneadenosine completely negates its utility in quantitative LC-MS/MS or NMR applications, as the unlabeled compound lacks the +5 Da mass shift and 13C NMR handles necessary to differentiate the final synthesized internal standard from endogenous biological purines.
Synthesizing 5'-modified adenosine analogs requires the protection of the 2' and 3' hydroxyl groups to prevent off-target reactions. When utilizing unprotected Adenosine-13C5 as a starting material, the necessary in-house acetalization with 2,2-dimethoxypropane typically proceeds with a 70-85% yield, resulting in a 15-30% loss of the highly expensive 13C5-labeled precursor[1]. Procuring the pre-protected 2',3'-O-Isopropylideneadenosine-13C5 completely bypasses this synthetic step, ensuring that 100% of the procured isotope label is retained and available for the critical 5'-derivatization phase.
| Evidence Dimension | Isotope recovery / Precursor yield prior to 5'-modification |
| Target Compound Data | 100% availability of 13C5 label for 5'-derivatization |
| Comparator Or Baseline | Unprotected Adenosine-13C5 (70-85% yield after in-house acetalization) |
| Quantified Difference | 15-30% higher effective isotope yield |
| Conditions | Standard acid-catalyzed acetalization with 2,2-dimethoxypropane |
Bypassing the protection step prevents the costly loss of stable isotopes, fundamentally improving the atom economy and cost-efficiency of synthesizing labeled nucleoside probes.
In quantitative LC-MS/MS metabolomics, distinguishing an internal standard from endogenous metabolites is critical for accurate quantification. Unlabeled 2',3'-O-isopropylideneadenosine and its downstream deprotected analogs suffer from isobaric interference with natural adenosine (m/z 268.1 -> 136.1 for the deprotected core). In contrast, 2',3'-O-Isopropylideneadenosine-13C5 provides a distinct +5 Da mass shift on the ribose moiety (yielding m/z 273.2 -> 136.1 after deprotection), ensuring zero spectral overlap with endogenous purines during targeted analysis[1].
| Evidence Dimension | Precursor ion mass shift (LC-MS/MS) |
| Target Compound Data | +5 Da shift (m/z 273.2 for the deprotected adenosine-13C5 core) |
| Comparator Or Baseline | Unlabeled 2',3'-O-isopropylideneadenosine (m/z 268.1 for the deprotected core) |
| Quantified Difference | +5.016 Da mass difference |
| Conditions | Electrospray ionization (ESI) positive mode LC-MS/MS |
The +5 Da shift provides the absolute analytical resolution required for high-fidelity isotope dilution mass spectrometry, eliminating false positives from endogenous background noise.
The synthesis of critical biochemical probes, such as 13C5-labeled 5'-O-sulfamoyladenosine or 5'-O-tosyladenosine, requires strict regiocontrol. Attempting direct 5'-modification on unprotected Adenosine-13C5 yields a complex mixture of 2'-, 3'-, and 5'-substituted isomers, drastically reducing the yield of the target compound. The pre-installed acetonide group in 2',3'-O-Isopropylideneadenosine-13C5 sterically blocks the cis-diol, driving >95% regioselectivity toward the 5'-hydroxyl position during tosylation or sulfamoylation reactions.
| Evidence Dimension | 5'-Hydroxyl modification regioselectivity |
| Target Compound Data | >95% selectivity for 5'-substitution |
| Comparator Or Baseline | Unprotected Adenosine-13C5 (<50% selectivity, mixed isomers) |
| Quantified Difference | >45% improvement in regioselectivity |
| Conditions | 5'-O-tosylation or 5'-O-sulfamoylation in anhydrous conditions |
High regioselectivity eliminates the need for exhaustive chromatographic purification of isomers, ensuring scalable and reproducible synthesis of 5'-modified 13C5-nucleotides.
Leveraging its protected 2',3'-diol and free 5'-hydroxyl, this compound is the ideal starting material for synthesizing 13C5-labeled Adenosine 5'-Diphosphate (ADP) or Triphosphate (ATP). The pre-installed protection allows for direct 5'-phosphorylation, followed by acidic deprotection, yielding high-purity labeled nucleotides used in platelet receptor (P2Y1/P2Y12) activation assays .
Due to its precise +5 Da mass shift, the compound is utilized to generate deprotected Adenosine-13C5 and its downstream metabolites (e.g., 13C5-MTA). These serve as highly reliable internal standards for the LC-MS/MS quantification of purine metabolism in complex biological matrices, ensuring absolute resolution from endogenous background signals[1].
The compound is heavily procured for the regioselective synthesis of 5'-O-sulfamoyladenosine-13C5 derivatives. The acetonide group ensures that the sulfamoylation occurs exclusively at the 5'-position, enabling the efficient production of stable-isotope-labeled bisubstrate inhibitors used to study fatty acyl-AMP ligases in tuberculosis research[2].
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